![molecular formula C10H13BrClN B1286280 2-(3-Bromophenyl)pyrrolidine hydrochloride CAS No. 1171898-22-8](/img/structure/B1286280.png)
2-(3-Bromophenyl)pyrrolidine hydrochloride
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Overview
Description
“2-(3-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the linear formula C10H13BrClN . It is a solid substance at room temperature . The IUPAC name for this compound is (2S)-2-(3-bromophenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular weight of “2-(3-Bromophenyl)pyrrolidine hydrochloride” is 262.58 . The InChI code for this compound is 1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m0./s1 .Physical And Chemical Properties Analysis
“2-(3-Bromophenyl)pyrrolidine hydrochloride” is a solid substance at room temperature . It has a molecular weight of 262.58 . The compound should be stored in a sealed container in a dry room .Scientific Research Applications
Chemical Properties and Synthesis
“2-(3-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1391452-66-6 . It has a molecular weight of 262.58 and its linear formula is C10H13BrClN . This compound is usually stored in a sealed, dry environment at room temperature .
Role in Preparation of N-(phenylsulfonyl)benzamides
This compound plays a crucial role in the preparation of N-(phenylsulfonyl)benzamides . These are utilized as Bcl-2 inhibitors, which are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
Anticancer Potential
Pyrrolidine derivatives, such as “2-(3-Bromophenyl)pyrrolidine hydrochloride”, have been synthesized and evaluated for their in vitro anticancer potential . They have been tested against various cancer cell lines including A549 (lung cancer), CH1 (human ovarian carcinoma), and SW480 (colon cancer) .
Role in Autoimmune Diseases
Pyrrolidine derivatives have been found to be beneficial in the treatment of autoimmune diseases . For instance, replacing a non-stereochemical group with a stereochemical group was found to enhance the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Safety and Hazards
properties
IUPAC Name |
2-(3-bromophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYQYZJNUFUMJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)pyrrolidine hydrochloride |
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